N-(cyclopropylmethyl)-3-ethoxyaniline is an organic compound characterized by its unique structure, which includes a cyclopropylmethyl group and an ethoxy group attached to a phenyl ring with an amino functional group. Its molecular formula is , and it has a molecular weight of approximately 191.27 g/mol. The compound's IUPAC name reflects its structural components, indicating the presence of the cyclopropylmethyl group at the nitrogen atom of the aniline moiety and an ethoxy substituent at the 3-position of the aromatic ring .
The biological activity of N-(cyclopropylmethyl)-3-ethoxyaniline is primarily linked to its interactions with various molecular targets in medicinal chemistry. The compound's structure allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with biological macromolecules, which can enhance its binding affinity and selectivity for specific receptors or enzymes. This activity makes it a candidate for further exploration in drug development, particularly in areas requiring modulation of enzyme activity or receptor signaling pathways .
The synthesis of N-(cyclopropylmethyl)-3-ethoxyaniline typically involves several key steps:
N-(cyclopropylmethyl)-3-ethoxyaniline has potential applications in various fields:
Studies on N-(cyclopropylmethyl)-3-ethoxyaniline's interactions with biological targets are crucial for understanding its pharmacological potential. Research indicates that the compound may exhibit selective inhibition or modulation of specific enzymes or receptors, which could lead to therapeutic applications. Detailed interaction studies are necessary to elucidate these mechanisms and optimize the compound's efficacy and safety profiles .
N-(cyclopropylmethyl)-3-ethoxyaniline shares structural similarities with several other compounds, which can help highlight its uniqueness:
| Compound Name | Key Features | Differences |
|---|---|---|
| N-(cyclopropylmethyl)-aniline | Lacks ethoxy group | Different chemical and biological properties |
| N-(cyclopropylmethyl)-3-methoxyaniline | Contains methoxy instead of ethoxy | Affects reactivity and interactions |
| N-(cyclopropylmethyl)-4-ethoxyaniline | Ethoxy group at the 4-position | Different steric and electronic effects |
N-(cyclopropylmethyl)-3-ethoxyaniline is distinctive due to its combination of both cyclopropylmethyl and ethoxy groups at specific positions on the phenyl ring. This configuration influences its chemical reactivity and biological interactions, making it a valuable candidate for further research and application development .
The molecular formula of N-(cyclopropylmethyl)-3-ethoxyaniline is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. Its structure consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the third carbon (meta position) and a cyclopropylmethyl group (-CH₂C₃H₅) bonded to the nitrogen atom of the aniline backbone.
The IUPAC name is derived systematically:
Thus, the full name is N-(cyclopropylmethyl)-3-ethoxyaniline. The SMILES notation CCOC1=CC(NCC2CC2)=CC=C1 confirms the connectivity, while the InChIKey (not explicitly provided in sources) would encode this structure uniquely.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Substituents | 3-ethoxy, N-cyclopropylmethyl |
| SMILES | CCOC1=CC(NCC2CC2)=CC=C1 |
The compound exhibits positional isomerism due to the ethoxy group’s placement on the benzene ring. For example:
The meta configuration in N-(cyclopropylmethyl)-3-ethoxyaniline distinguishes it from these alternatives.
The cyclopropane ring introduces geometric constraints, but the compound lacks chiral centers. The nitrogen atom’s bonding environment (three single bonds: two to hydrogens and one to the cyclopropylmethyl group) prevents tetrahedral chirality. Thus, no enantiomers or diastereomers are expected.
The ethoxy group’s position significantly influences properties:
This comparative analysis underscores the meta isomer’s unique balance of electronic and steric properties, making it a versatile intermediate in organic synthesis.